Ethyl 4-amino-3-trifluoromethylphenoxyacetate
Overview
Description
Ethyl 4-amino-3-trifluoromethylphenoxyacetate is a chemical compound with the molecular formula C10H10F3NO3. It is known for its unique properties due to the presence of a trifluoromethyl group, which imparts significant chemical stability and reactivity. This compound is used in various scientific research applications, including drug development and crop protection .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-amino-3-trifluoromethylphenoxyacetate typically involves the reaction of 4-amino-3-trifluoromethylphenol with ethyl chloroacetate in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the ester linkage .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maximize the efficiency and minimize the production of by-products .
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-amino-3-trifluoromethylphenoxyacetate undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The ester group can be reduced to the corresponding alcohol.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) and potassium tert-butoxide (KOtBu) are employed.
Major Products Formed
Oxidation: Nitro derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted phenoxyacetates.
Scientific Research Applications
Ethyl 4-amino-3-trifluoromethylphenoxyacetate is utilized in several scientific research fields:
Chemistry: Used as a building block in organic synthesis.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its pharmacological properties and potential therapeutic applications.
Industry: Applied in the development of agrochemicals and materials science
Mechanism of Action
The mechanism of action of Ethyl 4-amino-3-trifluoromethylphenoxyacetate involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. It can interact with enzymes and receptors, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- Ethyl 4-amino-2-trifluoromethylphenoxyacetate
- Ethyl 4-amino-3-difluoromethylphenoxyacetate
- Ethyl 4-amino-3-trifluoromethylbenzoate
Uniqueness
Ethyl 4-amino-3-trifluoromethylphenoxyacetate is unique due to its specific trifluoromethyl substitution pattern, which imparts distinct chemical and biological properties. This makes it a valuable compound for various applications, particularly in drug development and agrochemical research .
Biological Activity
Ethyl 4-amino-3-trifluoromethylphenoxyacetate is a compound that has garnered attention in various fields of biological research, particularly in pharmacology and medicinal chemistry. This article explores its biological activities, mechanisms of action, and potential therapeutic applications based on diverse sources.
Chemical Structure and Properties
This compound is characterized by the presence of a trifluoromethyl group, which significantly influences its biological activity. The compound can be represented by the following chemical structure:
- Molecular Formula : C11H10F3N O3
- Molecular Weight : 251.2 g/mol
1. Anticancer Activity
Recent studies have highlighted the anticancer potential of this compound. It has been shown to exhibit cytotoxic effects on various cancer cell lines. For instance, a study reported that compounds with similar structural features demonstrated significant activity against breast cancer cells, with IC50 values indicating low micromolar toxicity .
Cell Line | IC50 (µM) |
---|---|
HeLa | 8.88 ± 1.07 |
HCC70 (TNBC) | 6.57 ± 1.11 |
MCF12A (Control) | 9.41 ± 1.04 |
These findings suggest that this compound may act as a promising candidate for further development in cancer therapy.
The mechanism by which this compound exerts its anticancer effects appears to involve interaction with cellular DNA. The compound has been observed to bind to genomic DNA and act as an intercalator, although it does not induce DNA damage as assessed by comet assays . This unique property may allow it to disrupt cellular processes without causing significant harm to normal cells.
1. Diabetes and Metabolic Disorders
Ethyl derivatives, including those related to this compound, have been investigated for their potential in treating metabolic disorders such as diabetes. Research indicates that compounds with similar structures can exhibit antidiabetic properties by modulating lipid metabolism and improving insulin sensitivity .
2. Safety and Toxicity
While the compound shows promise in therapeutic applications, understanding its safety profile is crucial. Current data suggest that while it exhibits cytotoxicity towards cancer cells, further studies are needed to evaluate its effects on non-cancerous cells and overall toxicity in vivo.
Case Studies
Several case studies have documented the effects of compounds similar to this compound:
- Study on Cancer Cell Lines : A comprehensive study evaluated the cytotoxicity of various derivatives against breast cancer cell lines, revealing significant activity and establishing a foundation for future research into its medicinal properties .
- Diabetes Treatment : Another study focused on the metabolic effects of phenoxyacetic acid derivatives, demonstrating improvements in glucose metabolism and lipid profiles in diabetic models .
Properties
IUPAC Name |
ethyl 2-[4-amino-3-(trifluoromethyl)phenoxy]acetate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12F3NO3/c1-2-17-10(16)6-18-7-3-4-9(15)8(5-7)11(12,13)14/h3-5H,2,6,15H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NXNPRZAHGOPDJT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)COC1=CC(=C(C=C1)N)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12F3NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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